Cas no 19275-47-9 (2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one)

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one structure
19275-47-9 structure
Productnaam:2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one
CAS-nummer:19275-47-9
MF:C25H26O6
MW:422.470347881317
CID:1385676
PubChem ID:5319924

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxy-phenyl)-5,7-dihydroxy-3,6-bis(3-methyl-2-butenyl)-
    • 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one
    • NSC720089
    • 2-(2,4-dihydroxy-phenyl)-5,7-dihydroxy-3,6-bis(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • 19275-47-9
    • Q27136508
    • CHEMBL485777
    • DTXSID80172870
    • BDBM50291327
    • 2',4',5,7-Tetrahydroxy-3,6-bis(3-methyl-2-butenyl)flavone
    • LMPK12110902
    • NSC-720089
    • CHEBI:68023
    • Cudraflavone C
    • 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • mulberrin
    • SCHEMBL26679530
    • Inchi: InChI=1S/C25H26O6/c1-13(2)5-8-16-20(28)12-21-22(23(16)29)24(30)18(9-6-14(3)4)25(31-21)17-10-7-15(26)11-19(17)27/h5-7,10-12,26-29H,8-9H2,1-4H3
    • InChI-sleutel: MUUDYSFWQUSAOO-UHFFFAOYSA-N
    • LACHT: CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)CC=C(C)C)C3=C(C=C(C=C3)O)O)O)C

Berekende eigenschappen

  • Exacte massa: 422.17298
  • Monoisotopische massa: 422.17293854g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 5
  • Complexiteit: 758
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 107Ų
  • XLogP3: 5.5

Experimentele eigenschappen

  • PSA: 107.22

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